Cas no 1226283-08-4 (5-methoxy-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde)

5-methoxy-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 1H-Indole-3-carboxaldehyde, 5-methoxy-1-[(4-methylphenyl)methyl]-
- 5-methoxy-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde
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- インチ: 1S/C18H17NO2/c1-13-3-5-14(6-4-13)10-19-11-15(12-20)17-9-16(21-2)7-8-18(17)19/h3-9,11-12H,10H2,1-2H3
- InChIKey: VQMIYQMGNVIHJS-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=C(C)C=C2)C2=C(C=C(OC)C=C2)C(C=O)=C1
5-methoxy-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | LS-12288-1G |
5-methoxy-1-[(4-methylphenyl)methyl]-1H-indole-3-carbaldehyde |
1226283-08-4 | >95% | 1g |
£264.00 | 2023-09-08 | |
Key Organics Ltd | LS-12288-5G |
5-methoxy-1-[(4-methylphenyl)methyl]-1H-indole-3-carbaldehyde |
1226283-08-4 | >95% | 5g |
£555.00 | 2023-09-08 | |
Key Organics Ltd | LS-12288-10G |
5-methoxy-1-[(4-methylphenyl)methyl]-1H-indole-3-carbaldehyde |
1226283-08-4 | >95% | 10g |
£846.00 | 2023-09-08 |
5-methoxy-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde 関連文献
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
5-methoxy-1-(4-methylbenzyl)-1H-indole-3-carbaldehydeに関する追加情報
Research Brief on 5-Methoxy-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde (CAS: 1226283-08-4): Recent Advances and Applications
The compound 5-methoxy-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde (CAS: 1226283-08-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug discovery.
Recent studies have highlighted the structural uniqueness of 5-methoxy-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde, which features an indole core substituted with a methoxy group at the 5-position and a 4-methylbenzyl moiety at the 1-position. This scaffold has been identified as a promising building block for the development of novel small-molecule inhibitors targeting key enzymes and receptors involved in inflammatory and oncogenic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective modulator of the serotonin receptor subtype 5-HT2A, suggesting potential applications in neuropsychiatric disorders.
In addition to its receptor-binding properties, 5-methoxy-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde has been explored as a precursor in the synthesis of more complex heterocyclic compounds. A recent Organic & Biomolecular Chemistry report (2024) detailed its use in a multi-step cascade reaction to generate indole-fused pyrazoles, which exhibited potent anti-proliferative activity against cancer cell lines. The compound's aldehyde functionality was critical for facilitating Schiff base formation, enabling the construction of diverse pharmacophores.
From a mechanistic perspective, computational docking studies have elucidated the interactions between 5-methoxy-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde and biological targets. Molecular dynamics simulations revealed that the 4-methylbenzyl group enhances hydrophobic interactions with protein binding pockets, while the methoxy group contributes to optimal binding affinity. These insights are driving rational drug design efforts, particularly in the development of kinase inhibitors for oncology applications.
Ongoing research is also investigating the compound's metabolic stability and toxicity profile. Preliminary in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data indicate favorable pharmacokinetic properties, with moderate hepatic clearance and low CYP450 inhibition. However, further in vivo studies are warranted to fully assess its therapeutic potential and safety margins.
In conclusion, 5-methoxy-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde represents a chemically tractable and biologically relevant scaffold with broad applicability in medicinal chemistry. Its dual role as a pharmacophore and synthetic intermediate positions it as a valuable tool for future drug discovery campaigns. Continued exploration of its structure-activity relationships and target engagement mechanisms will likely yield novel therapeutic candidates in the coming years.
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